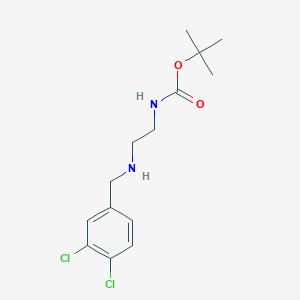

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

Übersicht

Beschreibung

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical compound with the molecular formula C14H20Cl2N2O2 and a molecular weight of 319.23 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dichlorobenzylamine under specific conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group, followed by the reaction with 3,4-dichlorobenzylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Wirkmechanismus

The mechanism of action of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate: Similar in structure but with different substitution patterns on the benzyl group.

tert-Butyl (2-((3,4-dihydroxybenzyl)amino)ethyl)carbamate: Contains hydroxyl groups instead of chlorine atoms.

Uniqueness

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .

Biologische Aktivität

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural components, shows promise in various pharmacological applications, including anti-inflammatory and anti-cancer properties. This article aims to explore the biological activity of this compound through detailed analysis, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₀Cl₂N₂O₂

- Molecular Weight : 319.23 g/mol

- CAS Number : 845723-26-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3,4-dichlorobenzylamine. A common method includes using di-tert-butyl dicarbonate (Boc₂O) to protect the amine group during the reaction process. This approach allows for selective reactions while minimizing side reactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways and cellular processes.

Interaction Studies

Research indicates that this compound can interact with enzymes or receptors due to its structural characteristics. Notable interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : It has been suggested that the compound might modulate receptor activities, contributing to its pharmacological effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Anti-Cancer Properties : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved induction of apoptosis through activation of caspase pathways.

- Anti-inflammatory Effects : In vitro assays showed that this compound effectively reduced levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

- Enzyme Interaction Studies : Research highlighted the compound's ability to bind selectively to certain enzymes, providing insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOJKXQMJHOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.